molecular formula C8H7Cl3O B13223109 (1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol

(1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol

Cat. No.: B13223109
M. Wt: 225.5 g/mol
InChI Key: YNNJNUFAFGNMQI-BYPYZUCNSA-N
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Description

(1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol is an organic compound characterized by the presence of a trichlorophenyl group attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol typically involves the reaction of 2,3,4-trichlorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and efficiency. The process may also include purification steps such as recrystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the compound can lead to the formation of the corresponding alkane.

    Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of 2,3,4-trichlorophenyl ethanone or 2,3,4-trichlorobenzaldehyde

    Reduction: Formation of 2,3,4-trichlorophenylethane

    Substitution: Formation of substituted trichlorophenyl ethanols

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further research and experimental data.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2,3,4-trichlorophenyl)ethan-1-amine
  • (1S)-1-(2,3,4-trichlorophenyl)ethan-1-thiol
  • (1S)-1-(2,3,4-trichlorophenyl)ethan-1-ether

Uniqueness

(1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol is unique due to the presence of the trichlorophenyl group, which imparts specific chemical and physical properties. The position and number of chlorine atoms on the phenyl ring can significantly influence the compound’s reactivity and interactions with other molecules.

Biological Activity

(1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol is a compound characterized by a trichlorophenyl group attached to an ethanolic backbone. Its unique structural features endow it with distinct biological activities, making it a subject of interest in various fields such as medicinal chemistry, toxicology, and environmental science. This article synthesizes existing research findings on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C8_{8}H6_{6}Cl3_{3}O, with a molecular weight of approximately 225.5 g/mol. The presence of three chlorine atoms on the phenyl ring significantly influences its chemical behavior and biological activity, particularly in terms of reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, impacting biochemical pathways. The trichlorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds that enhance binding affinity and specificity.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic processes.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. A study assessing its efficacy against common pathogens found that it effectively inhibited the growth of:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) values for these organisms ranged from 0.05 to 0.15 mg/mL, indicating potent antimicrobial activity .

Mutagenicity and Toxicological Profile

The compound's trichlorophenyl moiety raises concerns regarding its mutagenic potential. Studies have shown that exposure can lead to DNA damage in vitro, suggesting a need for caution in its application. Toxicological assessments indicate potential carcinogenicity in certain contexts, necessitating further investigation into safe handling practices and regulatory measures.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results demonstrated significant inhibition zones compared to control groups treated with standard antibiotics. The study concluded that this compound could serve as a lead candidate for developing new antimicrobial agents .

Case Study 2: Toxicological Assessment

In a toxicological review involving animal models exposed to varying concentrations of this compound over extended periods, researchers observed alterations in liver function and histopathological changes in kidney tissues. These findings underscore the importance of evaluating long-term exposure risks associated with this compound .

Comparison with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2',3',4'-TrichloroacetophenoneC8_{8}H5_{5}Cl3_{3}OLacks hydroxyl group; different reactivity profile
2-ChloroacetophenoneC8_{8}H7_{7}ClOContains only one chlorine; used in organic synthesis
2,4-DichlorophenolC6_{6}H4_{4}Cl2_{2}OFewer chlorine substitutions; used as a disinfectant

The unique arrangement of substituents in this compound enhances its reactivity and biological activity compared to these similar compounds.

Properties

Molecular Formula

C8H7Cl3O

Molecular Weight

225.5 g/mol

IUPAC Name

(1S)-1-(2,3,4-trichlorophenyl)ethanol

InChI

InChI=1S/C8H7Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3/t4-/m0/s1

InChI Key

YNNJNUFAFGNMQI-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=C(C(=C(C=C1)Cl)Cl)Cl)O

Canonical SMILES

CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)O

Origin of Product

United States

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